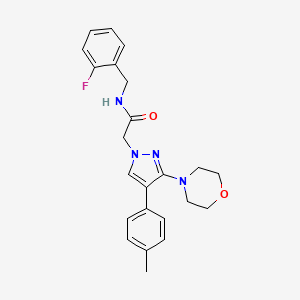

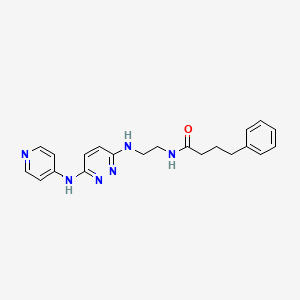

![molecular formula C17H28N2O2 B2395678 tert-butyl N-[2-methyl-1-(1-phenylethylamino)propan-2-yl]carbamate CAS No. 1697288-42-8](/img/structure/B2395678.png)

tert-butyl N-[2-methyl-1-(1-phenylethylamino)propan-2-yl]carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl N-[2-methyl-1-(1-phenylethylamino)propan-2-yl]carbamate, commonly known as tBu-MPTP, is a chemical compound that has been used in scientific research for several years. It belongs to the class of carbamates and is synthesized using various methods.

Wirkmechanismus

The mechanism of action of tBu-MPTP involves the conversion of the compound to MPP+ (1-methyl-4-phenylpyridinium) by the enzyme monoamine oxidase-B (MAO-B). MPP+ is then transported into dopaminergic neurons through the dopamine transporter. Once inside the neurons, MPP+ inhibits complex I of the mitochondrial electron transport chain, leading to the generation of reactive oxygen species and ultimately, the degeneration of dopaminergic neurons.

Biochemical and Physiological Effects:

The biochemical and physiological effects of tBu-MPTP are similar to those observed in Parkinson's disease. The degeneration of dopaminergic neurons leads to a decrease in dopamine levels in the brain, which results in the characteristic symptoms of Parkinson's disease, such as tremors, rigidity, and bradykinesia. In addition, tBu-MPTP has been shown to induce oxidative stress, inflammation, and mitochondrial dysfunction in the brain.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using tBu-MPTP in lab experiments is its selectivity for dopaminergic neurons. This allows researchers to specifically target these neurons and study their degeneration. In addition, tBu-MPTP is a well-established model of Parkinson's disease, and therefore, the results obtained from experiments using tBu-MPTP can be compared to results obtained from experiments using other models of the disease.

However, there are also limitations to using tBu-MPTP in lab experiments. One limitation is that the degeneration of dopaminergic neurons induced by tBu-MPTP is rapid and severe, which may not accurately reflect the slower and more gradual degeneration observed in Parkinson's disease patients. In addition, tBu-MPTP is a neurotoxin and therefore, caution must be taken when handling and using the compound.

Zukünftige Richtungen

Several future directions for research using tBu-MPTP include:

1. Studying the role of oxidative stress and inflammation in the degeneration of dopaminergic neurons induced by tBu-MPTP.

2. Developing new treatments for Parkinson's disease based on the mechanism of action of tBu-MPTP.

3. Investigating the use of tBu-MPTP as a model for other neurodegenerative diseases.

4. Exploring the potential of tBu-MPTP as a tool for studying the function of dopaminergic neurons in the brain.

Conclusion:

In conclusion, tBu-MPTP is a chemical compound that has been used in scientific research to study the effects of Parkinson's disease. It is a selective neurotoxin that targets dopaminergic neurons in the brain, leading to their degeneration. tBu-MPTP has several advantages and limitations for lab experiments, and several future directions for research using tBu-MPTP have been identified.

Synthesemethoden

The synthesis of tBu-MPTP can be achieved through several methods. One of the most commonly used methods involves the reaction of tert-butylamine and N-(2-methyl-1-phenylethyl)propan-2-amine with chloroformate. This method has been modified by several researchers to improve the yield and purity of the compound.

Wissenschaftliche Forschungsanwendungen

TBu-MPTP has been used in scientific research to study the effects of Parkinson's disease. It is a selective neurotoxin that targets dopaminergic neurons in the brain, leading to the degeneration of these neurons. This degeneration is similar to the degeneration observed in Parkinson's disease patients. Therefore, tBu-MPTP has been used as a model to study Parkinson's disease and to test potential treatments for the disease.

Eigenschaften

IUPAC Name |

tert-butyl N-[2-methyl-1-(1-phenylethylamino)propan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N2O2/c1-13(14-10-8-7-9-11-14)18-12-17(5,6)19-15(20)21-16(2,3)4/h7-11,13,18H,12H2,1-6H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRLCTZQGQIABPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NCC(C)(C)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

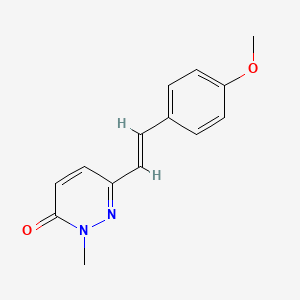

![1-[2-Methoxy-4-(1-propenyl)phenoxy]-3-(4-phenyl-1-piperazinyl)-2-propanol](/img/structure/B2395596.png)

![N-(1,3-benzodioxol-5-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide](/img/structure/B2395597.png)

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(3-methoxyphenyl)methyl]oxamide](/img/structure/B2395602.png)

![6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-((tetrahydrofuran-2-yl)methyl)hexanamide](/img/structure/B2395603.png)

![methyl 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-3-(4-methoxyanilino)acrylate](/img/structure/B2395606.png)

![1,6,7-trimethyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2395608.png)

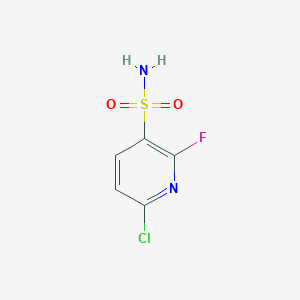

![2-fluoro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2395614.png)